

# (Rac)-Nanatinostat (CAS 914937-68-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Nanatinostat |           |
| Cat. No.:            | B12305033          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(Rac)-Nanatinostat, also known as (Rac)-CHR-3996, is a potent, orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylases (HDACs). It exhibits selectivity for Class I HDACs, which are frequently dysregulated in various malignancies. This technical guide provides a comprehensive overview of (Rac)-Nanatinostat, including its chemical properties, synthesis, mechanism of action, and preclinical data. Detailed experimental protocols and data are presented to support further research and development of this compound as a potential anti-cancer therapeutic.

## **Chemical and Physical Properties**

(Rac)-Nanatinostat is a synthetic small molecule with the following properties:



| Property          | Value                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 914937-68-1                                                                                                                |
| Molecular Formula | C20H19FN6O2                                                                                                                |
| Molecular Weight  | 394.41 g/mol                                                                                                               |
| IUPAC Name        | 2-((1RS,5SR,6rs)-6-(((6-fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-N-hydroxypyrimidine-5-carboxamide |
| Synonyms          | (Rac)-CHR-3996                                                                                                             |
| Appearance        | White to off-white solid                                                                                                   |
| Solubility        | Soluble in DMSO                                                                                                            |

## **Synthesis**

The synthesis of **(Rac)-Nanatinostat** has been described in the scientific literature. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the publication by Moffat et al. (2010) in the Journal of Medicinal Chemistry.[1][2]





Click to download full resolution via product page

Caption: Simplified workflow for the synthesis of (Rac)-Nanatinostat.

## **Mechanism of Action**

(Rac)-Nanatinostat exerts its anti-cancer effects primarily through the inhibition of Class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes.

By inhibiting HDACs, **(Rac)-Nanatinostat** promotes the accumulation of acetylated histones, leading to a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, such as p21 and BAX, which can induce cell cycle arrest and apoptosis.[3]





Click to download full resolution via product page

Caption: General mechanism of HDAC inhibition by (Rac)-Nanatinostat.

A particularly noteworthy mechanism of action has been elucidated in the context of Epstein-Barr virus (EBV)-positive lymphomas. This "Kick and Kill" strategy involves two key steps:

- The "Kick": Nanatinostat induces the expression of lytic EBV genes, including the viral protein kinase BGLF4, in latently infected tumor cells.[4][5]
- The "Kill": The newly expressed viral kinase phosphorylates the antiviral prodrug ganciclovir (administered as its oral prodrug, valganciclovir), converting it into its active cytotoxic form.
   This activated drug is then incorporated into the DNA of the cancer cells, leading to cell death.[4][5][6]





Click to download full resolution via product page

Caption: The "Kick and Kill" mechanism of Nanatinostat in EBV-positive cancers.

# Preclinical Data In Vitro Activity

(Rac)-Nanatinostat has demonstrated potent inhibitory activity against Class I HDAC enzymes and robust anti-proliferative effects in various cancer cell lines.

Table 1: HDAC Enzyme Inhibition

| HDAC Isoform | IC50 (nM) |
|--------------|-----------|
| HDAC1        | 3         |
| HDAC2        | 4         |
| HDAC3        | 7         |
| HDAC5        | 200       |
| HDAC6        | 2100      |



Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type          | IC50 (nM)   |
|-----------|----------------------|-------------|
| HeLa      | Cervical Cancer      | <330        |
| U937      | Histiocytic Lymphoma | <330        |
| HUT       | T-cell Lymphoma      | <330        |
| H929      | Multiple Myeloma     | 30.3 - 97.6 |
| RPMI-8226 | Multiple Myeloma     | 30.3 - 97.6 |

## In Vivo Activity

Preclinical studies in xenograft models have shown that oral administration of Nanatinostat can effectively inhibit tumor growth at well-tolerated doses. For instance, in a LoVo human colon cancer xenograft model, Nanatinostat demonstrated dose-related anti-tumor activity.[2]

### **Clinical Data**

A Phase I clinical trial of CHR-3996 (Nanatinostat) in patients with refractory solid tumors established a recommended Phase II dose (RP2D) of 40 mg/day. The dose-limiting toxicities included thrombocytopenia, fatigue, and elevated plasma creatinine at higher doses. At the RP2D, Nanatinostat was well-tolerated and showed evidence of target engagement, as measured by increased histone H3 acetylation in peripheral blood mononuclear cells.

More recent clinical trials have focused on the combination of Nanatinostat with valganciclovir in patients with relapsed/refractory EBV-positive lymphomas. These studies have shown promising clinical activity, with objective response rates observed across various lymphoma subtypes.[5]

# Experimental Protocols Cell Viability Assay (WST-1)

This protocol is a general guideline for assessing the effect of **(Rac)-Nanatinostat** on cancer cell proliferation.





Click to download full resolution via product page

Caption: General workflow for a WST-1 cell viability assay.

#### Materials:

Cancer cell line of interest



- · Complete culture medium
- (Rac)-Nanatinostat stock solution (in DMSO)
- 96-well flat-bottom microplates
- WST-1 reagent
- Microplate reader

#### Procedure:

- Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100  $\mu$ L of complete culture medium.
- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Prepare serial dilutions of (Rac)-Nanatinostat in complete culture medium.
- Remove the medium from the wells and add 100 μL of the diluted compound or vehicle control (DMSO) to the respective wells.
- Incubate the plate for the desired time period (e.g., 48 or 72 hours).
- Add 10 μL of WST-1 reagent to each well.
- Incubate for 1-4 hours at 37°C, or until a color change is apparent.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

## **Histone Acetylation ELISA**

This protocol provides a general method for quantifying changes in histone acetylation following treatment with **(Rac)-Nanatinostat**.

#### Materials:



- · Cancer cell line of interest
- Complete culture medium
- (Rac)-Nanatinostat
- Cell lysis buffer
- Histone extraction kit (optional)
- Histone acetylation ELISA kit (e.g., for acetylated Histone H3)
- Microplate reader

#### Procedure:

- Culture cells to 70-80% confluency in appropriate culture vessels.
- Treat cells with (Rac)-Nanatinostat at the desired concentration and for the desired time.
   Include a vehicle-treated control.
- Harvest the cells and prepare either whole-cell lysates or nuclear extracts according to the ELISA kit manufacturer's instructions.
- Determine the protein concentration of the lysates.
- Perform the ELISA according to the manufacturer's protocol. This typically involves:
  - Coating the plate with a capture antibody.
  - Adding the cell lysates.
  - Incubating with a detection antibody specific for the acetylated histone.
  - Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
  - Adding a substrate to produce a colorimetric signal.
- Measure the absorbance at the appropriate wavelength.



• Quantify the relative levels of acetylated histones between treated and control samples.

### Conclusion

(Rac)-Nanatinostat is a potent and selective Class I HDAC inhibitor with promising anti-cancer activity, both as a single agent and in combination therapies. Its unique "Kick and Kill" mechanism in EBV-positive malignancies represents a novel and targeted therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of (Rac)-Nanatinostat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [(Rac)-Nanatinostat (CAS 914937-68-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12305033#rac-nanatinostat-cas-number-914937-68-1]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com